molecular formula C12H14ClNO2 B12976110 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride

7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride

Cat. No.: B12976110
M. Wt: 239.70 g/mol
InChI Key: WUIKCDAADCKNDZ-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound belongs to the class of chromones, which are known for their fluorescence properties and are widely used in chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride typically involves the reaction of 4-methylumbelliferone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to maximize yield and minimize waste, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various substituted chromones, amine derivatives, and quinones, which have their own unique properties and applications .

Scientific Research Applications

7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, leading to fluorescence emission. This property is exploited in various analytical and diagnostic applications. The compound’s interaction with cellular components can also provide insights into cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromone derivatives such as:

Uniqueness

What sets 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride apart is its unique combination of fluorescence properties and chemical reactivity, making it a versatile tool in both research and industrial applications. Its ability to undergo various chemical reactions while maintaining its structural integrity adds to its value in scientific studies .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

7-(dimethylamino)-4-methylchromen-2-one;hydrochloride

InChI

InChI=1S/C12H13NO2.ClH/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11;/h4-7H,1-3H3;1H

InChI Key

WUIKCDAADCKNDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C.Cl

Origin of Product

United States

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